molecular formula C13H20O3 B2357532 1-Hydroxymethyladamantan-4-one Ethylene Ketal CAS No. 110852-41-0

1-Hydroxymethyladamantan-4-one Ethylene Ketal

Cat. No.: B2357532
CAS No.: 110852-41-0
M. Wt: 224.3
InChI Key: FPNISAZZENBHIV-UHFFFAOYSA-N
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Description

1-Hydroxymethyladamantan-4-one ethylene ketal is a derivative of adamantane, a diamondoid hydrocarbon known for its rigid, cage-like structure. This compound features a hydroxymethyl group (-CH₂OH) at the 1-position of the adamantane skeleton and an ethylene ketal group protecting the ketone at the 4-position. The ethylene ketal functionality (1,3-dioxolane ring) is introduced via acid-catalyzed condensation of the ketone with ethylene glycol, a common protection strategy to enhance stability during synthetic reactions .

Properties

IUPAC Name

spiro[1,3-dioxolane-2,4'-adamantane]-1'-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c14-8-12-5-9-3-10(6-12)13(11(4-9)7-12)15-1-2-16-13/h9-11,14H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNISAZZENBHIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)C3CC4CC2CC(C4)(C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Hydroxymethyladamantan-4-one Ethylene Ketal typically involves the reaction of 1-hydroxymethyladamantan-4-one with ethylene glycol under acidic conditions to form the ketal. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid. The reaction conditions include heating the mixture to reflux and removing the water formed during the reaction to drive the equilibrium towards the formation of the ketal .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure high-quality product .

Chemical Reactions Analysis

1-Hydroxymethyladamantan-4-one Ethylene Ketal undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Hydroxymethyladamantan-4-one Ethylene Ketal has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Hydroxymethyladamantan-4-one Ethylene Ketal involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the adamantane core provides structural stability. The ethylene ketal group can undergo hydrolysis under acidic conditions, releasing the active 1-hydroxymethyladamantan-4-one, which can then interact with various biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of 1-hydroxymethyladamantan-4-one ethylene ketal, highlighting differences in reactivity, stability, and applications:

Compound Structure Key Properties Applications References
This compound Adamantane core with 1-hydroxymethyl and 4-ethylene ketal groups Enhanced stability due to ketal protection; hydroxymethyl enables further derivatization. Potential intermediate for pharmaceuticals or functional materials.
2-Azaadamantan-4-one ethylene ketal (31) Adamantane with nitrogen substitution at 2-position and 4-ketal Stabilizes reactive ketone; secondary amine enables coordination chemistry. Building block for bioactive azaadamantanes.
Cyclohexanone ethylene ketal Cyclohexane ring with 1,3-dioxolane at ketone position High thermal and acidic stability; widely used as solvent or intermediate. Catalytic ketalization studies (86–99% yield with POM catalysts).
10-Methoxydiamantan-3-one ethylene ketal Diamantane (two fused adamantane units) with 3-ketal and 10-methoxy groups Increased steric hindrance; dual functionalization for selective reactions. Model for studying polycyclic hydrocarbon reactivity.
4-Cyano-4-phenylcyclohexanone ethylene ketal Cyclohexane with cyano, phenyl, and ketal groups Electron-withdrawing cyano group alters reactivity; stable under neutral conditions. Photoresist materials or asymmetric synthesis intermediates.
Piperidin-4-one ethylene ketal Piperidine ring with ketal-protected ketone Bioactive scaffold; ketal prevents unwanted ketone reactions. Precursor for alkaloid synthesis or CNS-targeting drugs.

Stability and Reactivity

  • Acid Sensitivity: Ethylene ketals generally deprotect under acidic conditions. For example, compound 12 (a symmetric ketone derivative) failed isolation due to ketal cleavage during purification, whereas this compound likely shares this sensitivity . In contrast, cyclohexanone ethylene ketal demonstrates higher stability, achieving 95% conversion in catalytic syntheses .
  • Thermal Stability: Cyclopent-2-enone ethylene ketal derivatives (e.g., tricyclo[5.2.1.0]decan-8-one) undergo intramolecular Diels-Alder reactions at 120°C, indicating moderate thermal resilience . Adamantane-based ketals are expected to exhibit superior thermal stability due to the rigid core.

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